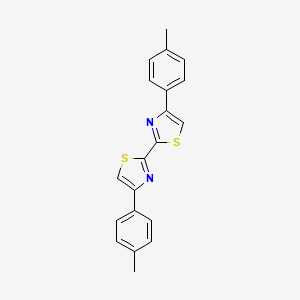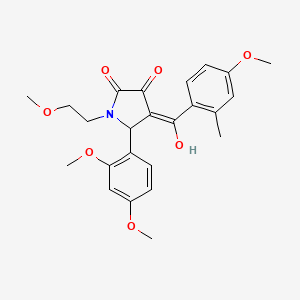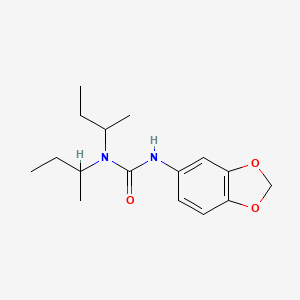![molecular formula C15H21N3O2 B5441652 (3R*,4R*)-1-(cyclobutylcarbonyl)-4-[(2-pyridinylmethyl)amino]-3-pyrrolidinol](/img/structure/B5441652.png)
(3R*,4R*)-1-(cyclobutylcarbonyl)-4-[(2-pyridinylmethyl)amino]-3-pyrrolidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R*,4R*)-1-(cyclobutylcarbonyl)-4-[(2-pyridinylmethyl)amino]-3-pyrrolidinol is a chemical compound that belongs to the class of pyrrolidinols. It is a chiral molecule with two stereocenters, and its chemical structure consists of a pyrrolidine ring, a pyridine ring, and a cyclobutylcarbonyl group. This compound has been the focus of several scientific studies due to its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of (3R*,4R*)-1-(cyclobutylcarbonyl)-4-[(2-pyridinylmethyl)amino]-3-pyrrolidinol is not fully understood. However, it has been suggested that it may exert its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been suggested that it may exert its antiviral activity by inhibiting the activity of viral proteases, enzymes that are essential for the replication of the virus.
Biochemical and Physiological Effects:
(3R*,4R*)-1-(cyclobutylcarbonyl)-4-[(2-pyridinylmethyl)amino]-3-pyrrolidinol has been shown to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells by arresting the cell cycle at the G2/M phase. In addition, it has been shown to inhibit the activity of HIV-1 protease, an enzyme that is essential for the replication of the virus.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (3R*,4R*)-1-(cyclobutylcarbonyl)-4-[(2-pyridinylmethyl)amino]-3-pyrrolidinol in lab experiments include its potent antitumor, antiviral, and antibacterial activities, as well as its ability to induce apoptosis and inhibit the growth and proliferation of cancer cells. However, its limitations include its complex synthesis method, its chiral nature, and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of (3R*,4R*)-1-(cyclobutylcarbonyl)-4-[(2-pyridinylmethyl)amino]-3-pyrrolidinol. These include:
1. Further investigation of its mechanism of action and its potential targets in cancer cells, viruses, and bacteria.
2. Development of more efficient and scalable synthesis methods for (3R*,4R*)-1-(cyclobutylcarbonyl)-4-[(2-pyridinylmethyl)amino]-3-pyrrolidinol.
3. Investigation of its potential use in combination with other anticancer, antiviral, or antibacterial agents.
4. Investigation of its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
5. Investigation of its potential use in drug delivery systems, such as nanoparticles and liposomes.
In conclusion, (3R*,4R*)-1-(cyclobutylcarbonyl)-4-[(2-pyridinylmethyl)amino]-3-pyrrolidinol is a promising compound with potential applications in the field of medicinal chemistry. Its potent antitumor, antiviral, and antibacterial activities make it a promising candidate for further investigation. However, more research is needed to fully understand its mechanism of action and its potential uses in the treatment of various diseases.
Synthesemethoden
The synthesis of (3R*,4R*)-1-(cyclobutylcarbonyl)-4-[(2-pyridinylmethyl)amino]-3-pyrrolidinol involves several steps. The first step involves the protection of the pyrrolidine ring with a tert-butyldimethylsilyl group. The second step involves the reaction of the protected pyrrolidine ring with pyridine-2-carboxaldehyde to form a Schiff base. The third step involves the reduction of the Schiff base with sodium borohydride to form the corresponding amine. The fourth step involves the protection of the amine with a Boc group. The final step involves the reaction of the protected amine with cyclobutylcarbonyl chloride to form the desired product.
Wissenschaftliche Forschungsanwendungen
(3R*,4R*)-1-(cyclobutylcarbonyl)-4-[(2-pyridinylmethyl)amino]-3-pyrrolidinol has been the focus of several scientific studies due to its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to exhibit antiviral activity against HIV-1 and influenza virus. In addition, it has been shown to exhibit antibacterial activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Eigenschaften
IUPAC Name |
cyclobutyl-[(3R,4R)-3-hydroxy-4-(pyridin-2-ylmethylamino)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c19-14-10-18(15(20)11-4-3-5-11)9-13(14)17-8-12-6-1-2-7-16-12/h1-2,6-7,11,13-14,17,19H,3-5,8-10H2/t13-,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPOGTQBIFHLAS-ZIAGYGMSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CC(C(C2)O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)C(=O)N2C[C@H]([C@@H](C2)O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-chlorophenyl)-4-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}morpholine](/img/structure/B5441588.png)
![1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-propyl-4-piperidinecarboxamide](/img/structure/B5441596.png)
![4-({(2R,5S)-5-[(6-ethylpyrimidin-4-yl)methyl]tetrahydrofuran-2-yl}methyl)thiomorpholine](/img/structure/B5441604.png)
![7-[(1-aminocyclobutyl)carbonyl]-N,N-dimethyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5441610.png)


![(3R*,3aR*,7aR*)-3-phenyl-1-(pyridin-2-ylcarbonyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5441626.png)

![N-[2-(2,4-dimethylphenoxy)ethyl]methanesulfonamide](/img/structure/B5441658.png)
![3-{[4-(4-fluorobenzyl)-1,4-diazepan-1-yl]carbonyl}-2,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5441667.png)

![1-({[5-(2,5-dichlorophenyl)-2-furyl]methyl}amino)-2-propanol hydrochloride](/img/structure/B5441675.png)
![N-(5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)acetamide](/img/structure/B5441679.png)